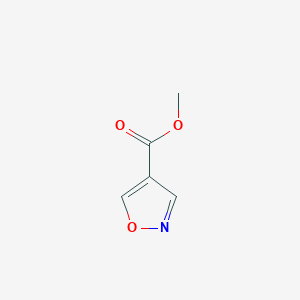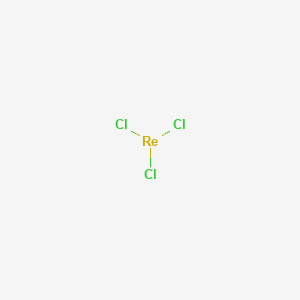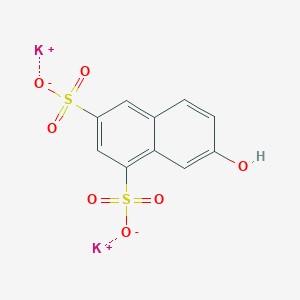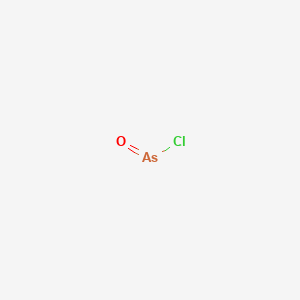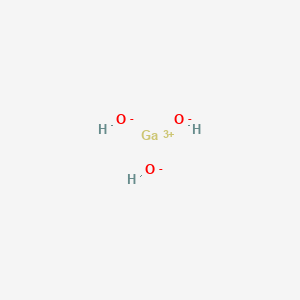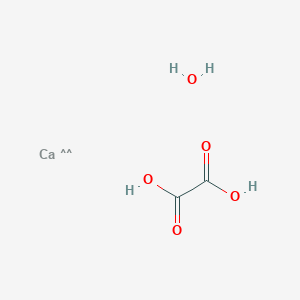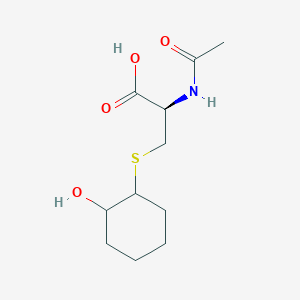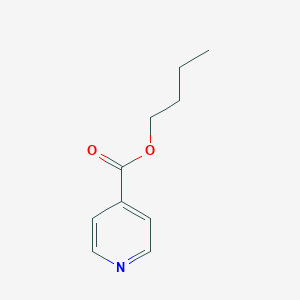![molecular formula C16H17N3O B087473 5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one CAS No. 13450-73-2](/img/structure/B87473.png)
5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one, also known as Dibenzodiazepine (DBD), is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DBD belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative effects. However, DBD has been found to have a unique mechanism of action that sets it apart from other benzodiazepines, making it a promising candidate for the development of new drugs.
Mechanism Of Action
DBD's mechanism of action is unique compared to other benzodiazepines. It acts as a partial agonist at the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. Unlike other benzodiazepines, DBD does not bind to the GABA receptor with high affinity, which may contribute to its reduced sedative effects. Additionally, DBD has been found to modulate the activity of other neurotransmitter systems, including the serotonin and dopamine systems, which may contribute to its anxiolytic and antidepressant effects.
Biochemical And Physiological Effects
DBD has been found to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, DBD has been found to increase levels of cAMP response element-binding protein (CREB), a transcription factor that is involved in the regulation of gene expression in the brain. These effects may contribute to DBD's therapeutic properties.
Advantages And Limitations For Lab Experiments
DBD has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. Additionally, it has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. However, there are also limitations to its use in lab experiments. DBD has a low affinity for the GABA receptor, which may make it less effective than other benzodiazepines in certain assays. Additionally, its unique mechanism of action may make it difficult to compare its effects to other drugs.
Future Directions
There are a number of future directions for research on DBD. One area of interest is the development of new drugs based on the DBD scaffold. Researchers are exploring the use of DBD derivatives as potential treatments for a variety of conditions, including anxiety, depression, and epilepsy. Additionally, there is interest in exploring the use of DBD as a tool for studying the GABA receptor and other neurotransmitter systems. Finally, there is a need for further research to elucidate the precise mechanism of action of DBD, which may provide insights into the development of new drugs.
Synthesis Methods
DBD can be synthesized through a variety of methods, including the Pictet-Spengler reaction and the Bucherer-Bergs reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form an imine intermediate, which then undergoes cyclization to form the DBD ring system. The Bucherer-Bergs reaction involves the reaction of an o-phenylenediamine with a ketone in the presence of a reducing agent to form the DBD ring system.
Scientific Research Applications
DBD has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been found to have anxiolytic and antidepressant effects in animal models, and has shown promise as a treatment for post-traumatic stress disorder (PTSD) and alcohol dependence. Additionally, DBD has been found to have anticonvulsant and antipsychotic effects, making it a potential candidate for the treatment of epilepsy and schizophrenia.
properties
CAS RN |
13450-73-2 |
|---|---|
Product Name |
5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one |
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
11-(3-aminopropyl)-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C16H17N3O/c17-10-5-11-19-14-8-3-1-6-12(14)16(20)18-13-7-2-4-9-15(13)19/h1-4,6-9H,5,10-11,17H2,(H,18,20) |
InChI Key |
JMYBSAYHVPNMQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2CCCN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2CCCN |
synonyms |
5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



